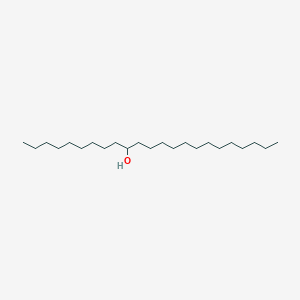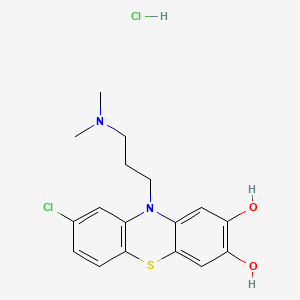
Phenothiazine, 2-chloro-7,8-dihydroxy-10-(3-(dimethylamino)propyl)-, hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phenothiazine, 2-chloro-7,8-dihydroxy-10-(3-(dimethylamino)propyl)-, hydrochloride is a chemical compound with the molecular formula C17H20Cl2N2O2S. It is a derivative of phenothiazine, a class of compounds known for their diverse pharmacological properties. This compound is characterized by the presence of a chlorinated phenothiazine core, hydroxyl groups at positions 7 and 8, and a dimethylamino propyl side chain at position 10, forming a hydrochloride salt.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Phenothiazine, 2-chloro-7,8-dihydroxy-10-(3-(dimethylamino)propyl)-, hydrochloride typically involves the chlorination of phenothiazine followed by the introduction of hydroxyl groups and the dimethylamino propyl side chain. The reaction conditions often require the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride, and hydroxylation can be achieved using reagents like hydrogen peroxide or sodium hydroxide. The final step involves the reaction of the intermediate with dimethylamine and subsequent formation of the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and specific reaction conditions can enhance the efficiency of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions
Phenothiazine, 2-chloro-7,8-dihydroxy-10-(3-(dimethylamino)propyl)-, hydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to remove the chlorine atom or modify the side chain.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like sodium methoxide or ammonia.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Dechlorinated phenothiazine derivatives.
Substitution: Phenothiazine derivatives with various functional groups replacing the chlorine atom.
Aplicaciones Científicas De Investigación
Phenothiazine, 2-chloro-7,8-dihydroxy-10-(3-(dimethylamino)propyl)-, hydrochloride has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on cellular processes and enzyme activity.
Medicine: Investigated for its pharmacological properties, including potential antipsychotic and anti-inflammatory effects.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of Phenothiazine, 2-chloro-7,8-dihydroxy-10-(3-(dimethylamino)propyl)-, hydrochloride involves its interaction with various molecular targets and pathways. It can bind to and modulate the activity of neurotransmitter receptors, enzymes, and ion channels. The presence of the dimethylamino propyl side chain enhances its ability to cross cell membranes and interact with intracellular targets, leading to its pharmacological effects.
Comparación Con Compuestos Similares
Similar Compounds
Chlorpromazine: Another phenothiazine derivative with similar pharmacological properties.
Thioridazine: A phenothiazine compound used as an antipsychotic.
Fluphenazine: Known for its use in the treatment of schizophrenia.
Uniqueness
Phenothiazine, 2-chloro-7,8-dihydroxy-10-(3-(dimethylamino)propyl)-, hydrochloride is unique due to the specific arrangement of its functional groups, which confer distinct chemical and pharmacological properties
Propiedades
Número CAS |
36803-93-7 |
|---|---|
Fórmula molecular |
C17H20Cl2N2O2S |
Peso molecular |
387.3 g/mol |
Nombre IUPAC |
8-chloro-10-[3-(dimethylamino)propyl]phenothiazine-2,3-diol;hydrochloride |
InChI |
InChI=1S/C17H19ClN2O2S.ClH/c1-19(2)6-3-7-20-12-8-11(18)4-5-16(12)23-17-10-15(22)14(21)9-13(17)20;/h4-5,8-10,21-22H,3,6-7H2,1-2H3;1H |
Clave InChI |
YGGWVLPESBDDGW-UHFFFAOYSA-N |
SMILES canónico |
CN(C)CCCN1C2=CC(=C(C=C2SC3=C1C=C(C=C3)Cl)O)O.Cl |
Números CAS relacionados |
21598-02-7 (Parent) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2S)-2-[(8R,9S,10S,13S,14S,17R)-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]propanoic acid](/img/structure/B14680505.png)
![N,N-dimethyl-4-[2,2,2-trichloro-1-(4-methoxyanilino)ethyl]aniline](/img/structure/B14680506.png)

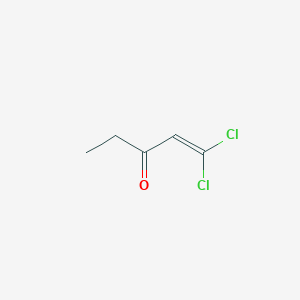
![(E)-Bis[1-(4-methylphenyl)ethyl]diazene](/img/structure/B14680529.png)
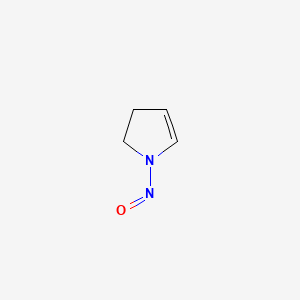


![2-Hydroxyethyl 4-[(methylcarbamoyl)oxy]benzoate](/img/structure/B14680559.png)
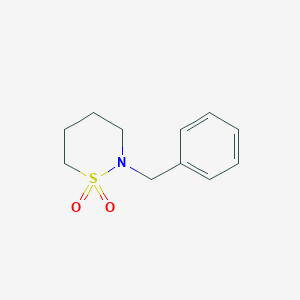
![15-Diazonio-7-oxadispiro[5.1.5~8~.2~6~]pentadec-14-en-14-olate](/img/structure/B14680574.png)
![4-[(2-Benzylphenyl)methyl]-1,1-dimethylpiperazin-1-ium iodide](/img/structure/B14680575.png)
